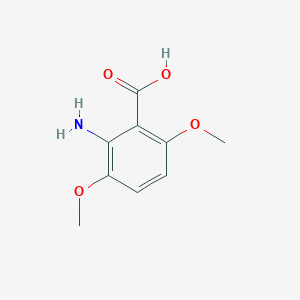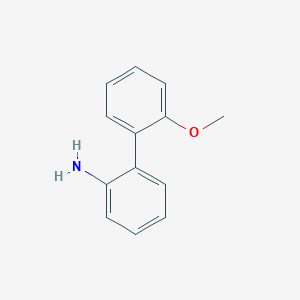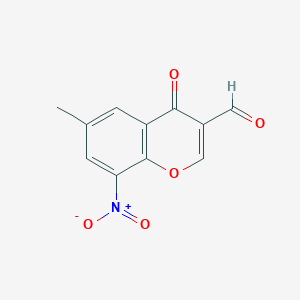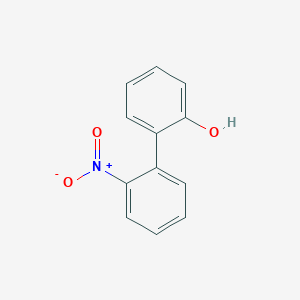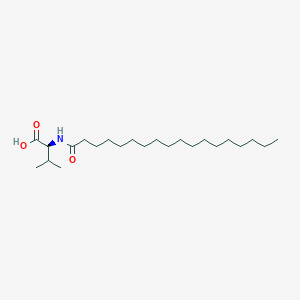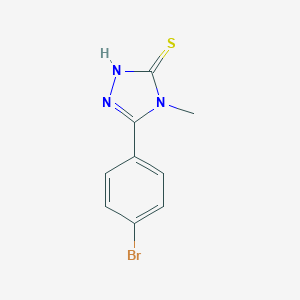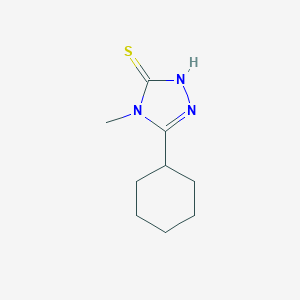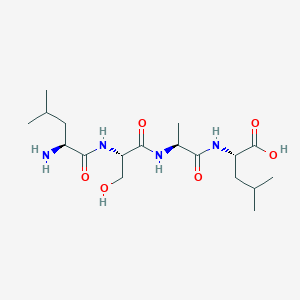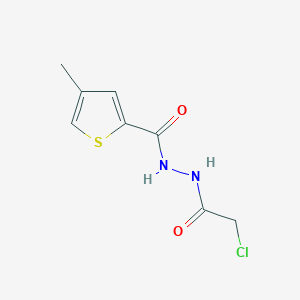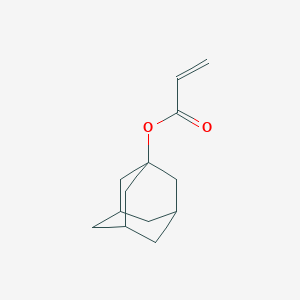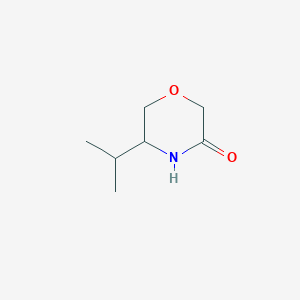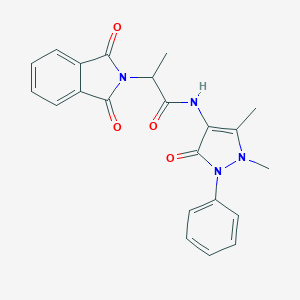
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)propanamide, commonly known as DPI, is a synthetic compound that has been widely used in scientific research. DPI has been found to have various biochemical and physiological effects, making it a valuable tool for studying cellular processes and disease mechanisms.
Mecanismo De Acción
DPI exerts its effects by inhibiting the activity of NADPH oxidase, which is responsible for generating ROS in cells. By inhibiting NADPH oxidase, DPI can reduce the levels of ROS in cells, which can lead to a reduction in oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
DPI has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of ROS in cells, reduce inflammation, and induce apoptosis in cancer cells. DPI has also been found to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPI has several advantages for lab experiments. It is a potent and selective inhibitor of NADPH oxidase, making it a valuable tool for studying oxidative stress and inflammation in cells. DPI is also relatively stable and easy to use in experiments.
However, DPI also has some limitations. It can be toxic to cells at high concentrations, and its effects can be influenced by the cell type and experimental conditions. Therefore, careful optimization of DPI concentration and experimental conditions is necessary to obtain reliable results.
Direcciones Futuras
There are several future directions for the use of DPI in scientific research. One potential application is in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. DPI has been shown to have neuroprotective effects, and further research could explore its potential as a therapeutic agent for these diseases.
Another future direction is in the study of cancer. DPI has been found to induce apoptosis in cancer cells, and further research could explore its potential as a cancer therapy. Additionally, DPI could be used in combination with other cancer therapies to enhance their effectiveness.
Conclusion
In conclusion, DPI is a valuable tool for scientific research, with various biochemical and physiological effects. Its ability to inhibit NADPH oxidase makes it a potent inhibitor of oxidative stress and inflammation, and its neuroprotective and anti-cancer effects make it a promising candidate for future therapeutic applications.
Métodos De Síntesis
DPI can be synthesized through a multi-step process that involves the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxylic acid with isatin, followed by the addition of propanoyl chloride. The resulting compound is then purified through column chromatography to obtain pure DPI.
Aplicaciones Científicas De Investigación
DPI has been extensively used in scientific research to study various cellular processes, including inflammation, apoptosis, and oxidative stress. DPI has been found to inhibit the activity of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS) in cells. By inhibiting NADPH oxidase, DPI can reduce oxidative stress and inflammation in cells.
Propiedades
Número CAS |
81217-02-9 |
|---|---|
Nombre del producto |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
Fórmula molecular |
C22H20N4O4 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C22H20N4O4/c1-13-18(22(30)26(24(13)3)15-9-5-4-6-10-15)23-19(27)14(2)25-20(28)16-11-7-8-12-17(16)21(25)29/h4-12,14H,1-3H3,(H,23,27) |
Clave InChI |
QABWXOJYSXLKMZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



